2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide
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Overview
Description
2-[(2-Hydroxybenzylidene)amino]-N-phenylbenzamide is a Schiff base compound derived from the condensation of 2-hydroxybenzaldehyde and N-phenylbenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-phenylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of 2-[(2-hydroxyphenyl)methylamino]-N-phenylbenzamide.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, depending on the desired substitution, such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-[(2-hydroxyphenyl)methylamino]-N-phenylbenzamide.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-[(2-Hydroxybenzylidene)amino]-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their structural and catalytic properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form stable complexes with metal ions that exhibit cytotoxic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as luminescent materials or catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxybenzylidene)amino]-N-phenylbenzamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer research, the compound’s metal complexes can induce apoptosis in cancer cells by generating reactive oxygen species or by interfering with cellular processes.
Comparison with Similar Compounds
2-[(2-Hydroxybenzylidene)amino]phenol: This compound is similar in structure but lacks the N-phenylbenzamide moiety.
2-[(2-Hydroxybenzylidene)amino]-N-methylbenzamide: This compound has a methyl group instead of a phenyl group attached to the benzamide moiety.
Uniqueness: 2-[(2-Hydroxybenzylidene)amino]-N-phenylbenzamide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various research applications, particularly in coordination chemistry and medicinal chemistry.
Properties
Molecular Formula |
C20H16N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19-13-7-4-8-15(19)14-21-18-12-6-5-11-17(18)20(24)22-16-9-2-1-3-10-16/h1-14,23H,(H,22,24) |
InChI Key |
KTWPDEOKBSIPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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